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Introduction: Lepidiline C is an imidazole alkaloid identified from the roots of Lepidium meyenii
(Maca), a plant native to the Peruvian Andes renowned for its traditional medicinal uses.[1]
Along with its structural analogs, Lepidilines A, B, and D, Lepidiline C belongs to a unique
class of putatively histidine-derived secondary metabolites.[2] While Lepidilines A and B were
first isolated in 2003, the nonsymmetric imidazolium salt Lepidiline C was discovered more
recently, with its structure being elucidated through spectroscopic analysis.[1][3] This document
provides a comprehensive technical overview of the discovery, isolation, structural
characterization, and synthesis of Lepidiline C, tailored for professionals in chemical and
pharmaceutical research.

Discovery and Structural Elucidation

Lepidiline C, 1-benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium chloride, was isolated
from Maca extracts following the initial discovery of Lepidilines A and B.[1] The structural
determination of this nonsymmetric imidazolium alkaloid was accomplished through extensive
spectroscopic analysis.[3] The definitive structure was later confirmed through total synthesis
and X-ray crystallography of its hexafluorophosphate salt derivative.[1][3]

Spectroscopic Data
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The structural identity of Lepidiline C is defined by its characteristic signals in Nuclear
Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: NMR Spectroscopic Data for Lepidiline C in CDCI3[1][3]

Nucleus Chemical Shift (3, ppm) Description
1H NMR 10.80 (s, 1H), Imidazolium proton
7.31-7.24 (m, 5H), Benzyl ring protons
m, 1H), Methoxybenzyl rin
7.22-7.19 ( ) Y yirng

proton

(m, 1H), Methoxybenzyl ring

6.85-6.83
proton
6.81.6.78 (m, 2H), Methoxybenzyl ring
protons
5.48 (s, 2H), Benzyl CH2
5.44 (s, 2H), Methoxybenzyl CH2
3.74 (s, 3H), Methoxy OCHs
2.03 (s, 3H), Methyl C4/C5
2.02 (s, 3H), Methyl C4/C5

160.2, 137.2, 134.8, 133.3,
130.3, 129.3 (2C), 128.8,

13C NMR 127.8 (2C), 127.2, 127.1,
119.8, 114.5, 113.2, 55.6,
51.0, 50.9, 8.8 (2C)

Various carbon signals of the

structure

Table 2: Physicochemical and Mass Spectrometry Data for Lepidiline C
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Property Value Reference
Molecular Formula C20H23CIN20 [41[5]
Molecular Weight 342.86 g/mol [41[5]

CAS Number 2750933-59-4 [4][5]
Melting Point (Natural) 225-228 °C [11[3]
Melting Point (Synthetic) 94-96 °C [1][3]

MS Precursor lon [M-CI]* m/z 307.1805 [6]

m/z 185.1062 (loss of
MS/MS Fragment lons methoxybenzyl), m/z 121.0645  [6]

(methoxybenzyl ion)

Isolation from Lepidium meyenii

The isolation of Lepidiline C from its natural source is a multi-step process involving extraction

followed by advanced chromatographic purification. A successful methodology employs

Centrifugal Partition Chromatography (CPC) for initial fractionation, followed by semi-

preparative High-Performance Liquid Chromatography (HPLC) for final purification.[7]

Experimental Protocol: Isolation

Extraction: Dried and powdered Maca roots are subjected to extraction using an appropriate
solvent system. Techniques such as Soxhlet or Accelerated Solvent Extraction (ASE) can be
employed for efficient recovery of lepidilines.[7]

CPC Fractionation: The crude extract is dissolved in a biphasic solvent system and
subjected to CPC. The fractions are collected and monitored by a suitable analytical
technique like HPLC-UV.

Semi-Preparative HPLC Purification: Fractions enriched with Lepidiline C from the CPC
step are pooled, concentrated, and purified using a semi-preparative HPLC system.[7] A
typical method utilizes a C18 column with a gradient elution of acetonitrile and water
containing 0.1% formic acid.[7] The eluent is monitored by a PDA detector, and the peak
corresponding to Lepidiline C is collected.
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o Compound Verification: The purity and identity of the isolated compound are confirmed using
HPLC-MS and NMR spectroscopy by comparing the data with established literature values.

[7]

Isolation and Purification Workflow for Lepidiline C
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Figure 1: Isolation and Purification Workflow for Lepidiline C.

Chemical Synthesis

A convenient synthetic route to Lepidiline C has been developed, providing an alternative to
extraction from natural sources and confirming its structure.[1][3] The synthesis involves the N-
benzylation of a deoxygenated imidazole precursor.

Experimental Protocol: Synthesis
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Precursor Synthesis: The synthesis begins with the preparation of a 2-unsubstituted
imidazole N-oxide.[1][3]

Deoxygenation: The N-oxide is deoxygenated using a reducing agent like Raney-nickel to
yield the corresponding imidazole.[1][3]

N-benzylation: The resulting 1-(benzyl)-4,5-dimethylimidazole (or its 1-(3-methoxybenzyl)
isomer) is then alkylated with m-methoxybenzyl chloride (or benzyl chloride, respectively)
under microwave conditions to afford Lepidiline C.[1][3] The reaction yields are reported to
be in the range of 84-86%.[1][3]

Purification: The final product is purified by recrystallization from a solvent mixture such as i-
Pr2O/CH2Cl2.[1][3]

Synthetic Pathway to Lepidiline C
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Figure 2: General Synthetic Pathway to Lepidiline C.

Biological Activity

Lepidiline C has been evaluated for its cytotoxic effects against various human cancer cell
lines. This data is crucial for assessing its potential in drug development.

Table 3: In Vitro Cytotoxicity of Lepidiline C

Cell Line Cancer Type ICs0 Value Reference
Promyelocytic

HL-60 _ 27.7 uM [4]
Leukemia
Breast

MCF-7 _ ~75 uM [2]
Adenocarcinoma

SK-N-SH Neuroblastoma 52.07 pg/mL [7]

SK-N-AS Neuroblastoma 44.95 pg/mL [7]

Notably, Lepidiline C demonstrated weaker activity against neuroblastoma cell lines compared
to Lepidiline B, but was the only one of the four main lepidilines active against the MCF-7
breast cancer line in one study.[2][7]

Relationships and Future Directions

Lepidiline C is part of a family of related imidazole alkaloids found in Maca, with recent studies
identifying even more analogues like Lepidilines E, F, and G.[7][8] The core imidazolium
structure of lepidilines makes them precursors to N-heterocyclic carbenes (NHCs), which are
versatile ligands for creating organometallic complexes with potential therapeutic applications,
for instance, with gold(l), silver(l), and copper(l).[2]
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Structural Relationship of Lepidilines A-D
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Figure 3: Structural Relationships of Lepidiline Alkaloids.

The continued investigation into the isolation, synthesis, and biological activity of Lepidiline C
and its derivatives is a promising area of natural product chemistry. The development of more
efficient isolation techniques and the exploration of its potential as an NHC ligand for metal-
based drug development are key areas for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8713287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8713287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11270681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11270681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11270681/
https://pubs.acs.org/doi/10.1021/acs.jnatprod.1c00797
https://www.glpbio.com/kr/lepidiline-c.html
https://pubchem.ncbi.nlm.nih.gov/compound/Lepidiline-C
https://pmc.ncbi.nlm.nih.gov/articles/PMC9134390/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9134390/
https://www.mdpi.com/1420-3049/30/22/4360
https://pubmed.ncbi.nlm.nih.gov/34242970/
https://pubmed.ncbi.nlm.nih.gov/34242970/
https://www.benchchem.com/product/b11935733#lepidiline-c-discovery-and-isolation-from-maca
https://www.benchchem.com/product/b11935733#lepidiline-c-discovery-and-isolation-from-maca
https://www.benchchem.com/product/b11935733#lepidiline-c-discovery-and-isolation-from-maca
https://www.benchchem.com/product/b11935733#lepidiline-c-discovery-and-isolation-from-maca
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11935733?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11935733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11935733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

